Cellular PPI Enhancement: Comparative Z-Score Activity of 61563-45-9 (C53) vs. Analogue Z86 on WT and Mutant KRAS
In a cellular split-luciferase assay designed to measure the KRAS-LZTR1 PPI, fragment C53 (1-(7,8-Dichloro-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one) exhibited a Z-score of 3.20 when tested at 50 µM on wild-type KRAS, indicating a robust increase in the interaction signal relative to DMSO control [1]. In the context of the clinically relevant oncogenic mutant KRAS G12D, C53 maintained significant activity with a Z-score of 2.46, while the comparator analogue Z86 displayed a Z-score of 4.64 in the same mutant context [1].
| Evidence Dimension | PPI Enhancement (Z-score in Split-Luciferase Assay) |
|---|---|
| Target Compound Data | Z-score = 3.20 (WT KRAS); Z-score = 2.46 (KRAS G12D) |
| Comparator Or Baseline | Analogue Z86: Z-score = 4.64 (KRAS G12D) |
| Quantified Difference | ΔZ = -2.18 (C53 vs. Z86 in G12D context); C53 maintains activity in G12D (Z=2.46) vs. WT (Z=3.20) |
| Conditions | HEK293T cells transiently co-expressing LgBiT-KRAS4A (WT or G12D) and SmBiT-LZTR1; compounds tested at 50 µM [1] |
Why This Matters
This demonstrates that 61563-45-9 (C53) is a validated enhancer of both wild-type and G12D mutant KRAS-LZTR1 interactions, providing a distinct activity profile compared to analogue Z86 for researchers selecting chemical probes for specific RAS variant studies.
- [1] Piech, S., Brüschweiler, S., Westphalen, J., Siess, K. M., Murias, J. G., Konrat, R., Bigenzahn, J. W., & Superti-Furga, G. (2024). Identification and Characterization of Novel Small-Molecule Enhancers of the CUL3LZTR1 E3 Ligase KRAS Complex. ACS Chemical Biology, 19(9), 1942–1952. View Source
